[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate
Overview
Description
[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C28H33NO8S3 and its molecular weight is 607.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate (CAS Number: 86811225) is a synthetic organic molecule characterized by its complex sulfonate structure and potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates a sophisticated structure involving piperidine and sulfonate groups. The molecular formula is , with a molecular weight of approximately 585.79 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Structural Formula
Antibacterial Activity
Research has demonstrated that compounds derived from 4-methylbenzenesulfonyl chloride , including derivatives like the target compound, exhibit significant antibacterial properties. A study synthesized several Schiff base complexes from this precursor, which showed activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes .
Antifungal Activity
Similar studies indicate that the compound also possesses antifungal activity. The synthesized Schiff bases demonstrated effectiveness against fungal pathogens, suggesting that the sulfonate moiety plays a critical role in enhancing membrane permeability, leading to cell death in fungi .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It acts as a dual inhibitor of specific pathways involved in inflammatory responses, such as p38 MAPK and phosphodiesterase 4 (PDE-4). These pathways are crucial in the management of diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Study 1: Synthesis and Characterization
A recent study focused on synthesizing various sulfonamide derivatives from 4-methylbenzenesulfonyl chloride . The researchers utilized techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) for characterization. The resultant compounds exhibited promising antibacterial and antifungal activities against clinical isolates .
Study 2: In Vivo Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of related sulfonamide compounds in animal models. Results indicated significant reductions in inflammatory markers following treatment with these compounds, supporting their potential use as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-4-[(4-methylphenyl)sulfonyloxymethyl]piperidin-4-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO8S3/c1-22-4-10-25(11-5-22)38(30,31)29-18-16-28(17-19-29,20-36-39(32,33)26-12-6-23(2)7-13-26)21-37-40(34,35)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYUWRCXZYUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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